Indolaprilat

Description

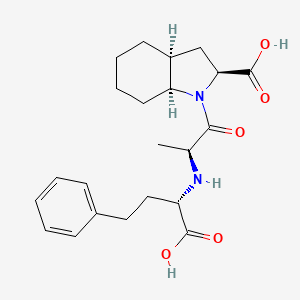

Structure

3D Structure

Properties

CAS No. |

80828-34-8 |

|---|---|

Molecular Formula |

C22H30N2O5 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16-,17-,18-,19-/m0/s1 |

InChI Key |

AHYHTSYNOHNUSH-GBBGEASQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Indolaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Indolaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. While specific experimental data for this compound is limited in publicly available literature, this document compiles inferred synthetic pathways based on analogous compounds and presents available physicochemical data, supplemented with comparative information from related ACE inhibitors.

Introduction

This compound, with the IUPAC name (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, is the active metabolite of the prodrug Indolapril. As a dicarboxylate-containing ACE inhibitor, it plays a crucial role in the management of hypertension and other cardiovascular conditions. Its therapeutic effect is achieved by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This guide will delve into the synthetic chemistry required to produce this complex molecule and detail its key chemical characteristics.

Synthesis of this compound

Synthesis of Key Intermediates

The primary intermediates required for the synthesis of this compound are:

-

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid: This bicyclic amino acid is the cornerstone of several ACE inhibitors.

-

N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine: This dipeptide-like fragment provides the second carboxylic acid group essential for ACE inhibition.

Experimental Protocol for the Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid:

While multiple routes exist, a common approach involves the stereoselective reduction of indole-2-carboxylic acid or its derivatives. A representative protocol is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Reaction:

(S)-indoline-2-carboxylic acid + H₂ (in the presence of a catalyst like PtO₂) → (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid in a suitable solvent (e.g., acetic acid) is placed in a high-pressure hydrogenation apparatus.

-

A catalytic amount of Platinum(IV) oxide (PtO₂) is added.

-

The mixture is subjected to hydrogen gas at elevated temperature and pressure.

-

Upon completion of the reaction (monitored by techniques like TLC or HPLC), the catalyst is filtered off.

-

The solvent is removed under reduced pressure, and the product is purified by crystallization.

Peptide Coupling and Deprotection

The final step in the synthesis of this compound involves the peptide coupling of the two key intermediates. Due to the presence of multiple reactive functional groups (amines and carboxylic acids), protection strategies are essential.

Proposed Synthetic Pathway:

-

Protection of Carboxylic Acid Groups: The carboxylic acid of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is typically protected as a benzyl ester to prevent self-reaction and facilitate purification. The carboxylic acid groups of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine would also require protection, for instance, as t-butyl esters.

-

Peptide Coupling: The protected intermediates are then coupled using a suitable peptide coupling agent. Common reagents for this transformation include dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt), or newer phosphonium- or aminium-based reagents. The reaction is typically carried out in an aprotic organic solvent at controlled temperatures.

-

Deprotection: The final step is the removal of the protecting groups to yield this compound. Benzyl esters are commonly removed by catalytic hydrogenation, while t-butyl esters are cleaved under acidic conditions.

Experimental Protocol (Inferred):

-

To a solution of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and the di-t-butyl ester of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine in a dry, aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., DCC/HOBt) and a non-nucleophilic base (e.g., triethylamine) are added at 0 °C.

-

The reaction mixture is stirred at room temperature until completion.

-

The reaction is worked up to remove byproducts and unreacted starting materials.

-

The protected this compound derivative is then subjected to deprotection conditions. For instance, hydrogenation over a palladium catalyst would cleave the benzyl ester, followed by treatment with an acid like trifluoroacetic acid to remove the t-butyl esters.

-

The final product, this compound, is purified by chromatography or crystallization.

Quantitative Data (Illustrative, based on related syntheses):

| Step | Reactants | Reagents | Solvent | Yield (%) |

| Intermediate Synthesis | (S)-indoline-2-carboxylic acid | H₂, PtO₂ | Acetic Acid | ~85 |

| Peptide Coupling | Protected intermediates | DCC, HOBt | Dichloromethane | ~70-90 |

| Deprotection | Protected this compound | H₂/Pd, TFA | Various | ~80-95 |

Note: These yields are estimates based on similar reactions and would require experimental optimization for the specific synthesis of this compound.

Chemical Properties of this compound

Experimental data for the physicochemical properties of this compound are scarce. The following table summarizes the available computed data from reliable sources, supplemented by experimental data for other ACE inhibitors to provide context.

| Property | Value (this compound) | Comparison with other ACE Inhibitors |

| Molecular Formula | C₂₂H₃₀N₂O₅ | - |

| Molecular Weight | 402.48 g/mol (Computed)[1] | Enalaprilat: 348.38 g/mol , Lisinopril: 405.49 g/mol |

| Melting Point | Not available | Perindoprilat Lactam: >115°C (dec.) |

| pKa | Not available (Predicted to have two acidic pKas due to the carboxylic acid groups) | Enalaprilat: ~3.0, 5.4; Lisinopril: ~2.5, 4.0, 6.7, 10.1 |

| Solubility | Not available | Lisinopril: Soluble in water |

| XLogP3 | 1.2 (Computed)[1] | - |

| CAS Number | 80828-34-8[1] | - |

Visualizations

Synthetic Pathway of this compound

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: ACE Inhibition

Caption: Inhibition of Angiotensin-Converting Enzyme by this compound.

Conclusion

This technical guide provides a detailed, albeit inferred, pathway for the synthesis of this compound, highlighting the key chemical transformations and necessary intermediates. While a definitive experimental protocol remains elusive in the public domain, the presented methodology, based on the synthesis of the closely related drug Trandolapril, offers a robust framework for its production. The summarized chemical properties, combining computed data with comparative experimental values for similar ACE inhibitors, provide essential information for researchers and drug development professionals. The visualizations included offer a clear representation of the synthetic logic and the molecule's mechanism of action. Further research is warranted to establish precise experimental parameters and fully characterize the physicochemical properties of this compound.

References

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Indolaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic and pharmacodynamic properties of Indolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Indolapril (CI-907). This document details its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction

Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors.[1][2] Following administration, Indolapril is metabolized into its active diacid form, this compound. This compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II. By blocking this conversion, this compound plays a crucial role in the management of hypertension. This guide focuses on the in vivo behavior of this compound, exploring its journey through the body and its effects on physiological systems.

Pharmacokinetics of Indolapril and this compound

The pharmacokinetic profile of an ACE inhibitor is critical to understanding its absorption, distribution, metabolism, and excretion (ADME). While specific in vivo pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, this section outlines the known characteristics of the prodrug, Indolapril, which dictates the formation and availability of the active metabolite, this compound.

Metabolism

Indolapril is the inactive monoester prodrug designed for oral activity. After oral administration, it undergoes hydrolysis, primarily in the liver, to form the pharmacologically active diacid metabolite, this compound.[1][3] This biotransformation is essential for its therapeutic action.

In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential to determine key parameters such as clearance, half-life, and volume of distribution.[4] These studies are typically conducted in various animal species, including mice, rats, dogs, and non-human primates, to predict the drug's behavior in humans.[5]

Table 1: Quantitative Pharmacokinetic Data for this compound

| Parameter | Species | Value | Route of Administration | Reference |

| Data Not Available | ||||

| Note: Specific in vivo pharmacokinetic parameters such as Tmax, Cmax, half-life, and bioavailability for this compound are not well-documented in the available literature. Preclinical studies typically focus on the pharmacodynamic outcomes following the administration of the prodrug, Indolapril. |

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are centered on its potent and specific inhibition of the angiotensin-converting enzyme.

Mechanism of Action

This compound competitively inhibits ACE, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to decreased production of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. The antihypertensive response to the prodrug Indolapril has been shown to correlate with the inhibition of vascular tissue ACE rather than plasma or brain ACE.[1]

In Vivo Efficacy

In vivo studies in animal models of hypertension have demonstrated the potent antihypertensive effects of Indolapril following oral administration.

Table 2: Quantitative Pharmacodynamic Data for this compound

| Parameter | Species/System | Value | Experimental Condition | Reference |

| IC50 (ACE Inhibition) | Guinea-pig serum | 2.6 x 10-9 M | In vitro concentration-related ACE inhibition | [1][3] |

| IC50 (ACE Inhibition) | Guinea-pig serum | 1.7 x 10-7 M (for prodrug Indolapril) | In vitro concentration-related ACE inhibition | [1] |

| Antihypertensive Effect | Two-kidney, one-clip Goldblatt hypertensive rats | Dose-dependent decrease in blood pressure | Single daily oral doses (0.03-30 mg/kg) of Indolapril | [1] |

| Normalization of Blood Pressure | Two-kidney, one-clip Goldblatt hypertensive rats | Achieved at 3 mg/kg | Single daily oral dose of Indolapril | [1] |

| Antihypertensive Effect | Spontaneously hypertensive rat | Significant decrease in blood pressure | Subacute administration of Indolapril (30 mg/kg/day for 5 days) | [1] |

| Normalization of Blood Pressure | Diuretic-pretreated renal hypertensive dogs | Achieved at 10 mg/kg | Oral administration of Indolapril | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental designs is crucial for understanding the preclinical evaluation of this compound.

Experimental Protocols

Detailed and standardized protocols are fundamental for the reliable assessment of the pharmacokinetic and pharmacodynamic properties of drug candidates.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for determining the pharmacokinetic profile of this compound in a rodent model.

-

Animal Model : Male Sprague-Dawley rats (250-300g) are often used.[6] Animals should be surgically prepared with jugular vein cannulas for serial blood sampling.

-

Housing : Animals are housed individually with free access to food and water, under a 12-hour light/dark cycle.[7]

-

Drug Administration : Indolapril is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single dose via oral gavage.

-

Blood Sampling : Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into EDTA-containing tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing : Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

-

Bioanalysis : Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated using non-compartmental analysis software.

In Vivo Pharmacodynamic (Blood Pressure) Protocol

This protocol describes the measurement of the antihypertensive effect of this compound in a conscious hypertensive rat model.

-

Animal Model : Spontaneously Hypertensive Rats (SHRs) are a common model for genetic hypertension.[7][8]

-

Blood Pressure Measurement :

-

Invasive Method (Telemetry or Direct Cannulation) : For continuous and accurate blood pressure monitoring, a pressure transducer can be implanted in the carotid or femoral artery.[9][10] This is considered the gold standard.

-

Non-Invasive Method (Tail-Cuff) : Blood pressure is measured in conscious, restrained rats using a photoelectric tail-cuff system.[7] Animals should be acclimated to the procedure to minimize stress-induced variations.

-

-

Experimental Procedure :

-

Acclimate SHRs to the measurement apparatus for several days before the study.

-

Record baseline systolic blood pressure for each rat.

-

Administer a single oral dose of Indolapril or vehicle.

-

Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

-

Data Analysis : The change in blood pressure from baseline is calculated for each animal at each time point and compared between the treated and vehicle control groups.

Plasma Renin Activity (PRA) Assay Protocol

This protocol details an ELISA-based method for measuring plasma renin activity, a key pharmacodynamic biomarker for ACE inhibitors.[11][12][13]

-

Principle : The assay measures the generation of angiotensin I from endogenous angiotensinogen by renin in the plasma sample. The amount of angiotensin I generated is then quantified by a competitive ELISA.

-

Sample Collection : Collect venous blood into an EDTA tube. It is critical to process the sample at room temperature to prevent cryoactivation of prorenin, which can lead to falsely elevated results.[14]

-

Sample Preparation :

-

Angiotensin I Generation :

-

Incubate one aliquot at 37°C for a set period (e.g., 90-180 minutes). This allows renin to generate angiotensin I.

-

Incubate the second aliquot in an ice bath (0-4°C) for the same duration. This serves as the baseline (blank) measurement where renin activity is minimal.

-

-

Quantification (Competitive ELISA) :

-

Add calibrators, controls, and the two aliquots (37°C and 0°C) of each plasma sample to microplate wells coated with an anti-angiotensin I antibody.

-

Add an angiotensin I-biotin conjugate to each well. Competition occurs between the angiotensin I in the sample and the biotin-conjugated angiotensin I for the antibody binding sites.

-

After incubation and washing, add a streptavidin-HRP conjugate, followed by a substrate solution to develop color.

-

Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.

-

-

Calculation : The concentration of angiotensin I generated is calculated by subtracting the concentration in the 0°C sample from the 37°C sample. The PRA is then expressed as the amount of angiotensin I generated per unit of volume per unit of time (e.g., ng/mL/hr).[14]

Conclusion

This compound is a potent ACE inhibitor with demonstrated in vivo efficacy in animal models of hypertension. Its pharmacodynamic effects are well-characterized by its ability to lower blood pressure through the inhibition of the renin-angiotensin-aldosterone system. While detailed public data on its in vivo pharmacokinetics are scarce, the established protocols for assessing the ADME and efficacy of ACE inhibitors provide a clear framework for its continued evaluation. The data and methodologies presented in this guide serve as a critical resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CI-906 and CI-907: new orally active nonsulfhydryl angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 5. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Pharmacokinetic-pharmacodynamic analyses of antihypertensive drugs, nifedipine and propranolol, in spontaneously hypertensive rats to investigate characteristics of effect and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ibl-america.com [ibl-america.com]

- 12. fybreeds.com [fybreeds.com]

- 13. demeditec.com [demeditec.com]

- 14. labcorp.com [labcorp.com]

The Core Structure-Activity Relationship of Indolaprilat: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of Indolaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Understanding these relationships is pivotal for the rational design of novel and improved antihypertensive agents. This document provides a comprehensive overview of the key structural features of this compound and its analogs that govern their inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to this compound and ACE Inhibition

This compound is the active diacid metabolite of the prodrug Indolapril. It belongs to the class of non-sulfhydryl ACE inhibitors and exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The interaction between this compound and the active site of ACE is highly dependent on its specific stereochemistry and the nature of its constituent chemical moieties.

The renin-angiotensin system (RAS) is a critical pathway in the regulation of blood pressure. The workflow below illustrates the central role of ACE and the mechanism of action of ACE inhibitors like this compound.

Quantitative Structure-Activity Relationship Data

The potency of this compound and its analogs as ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative SAR data, highlighting the impact of stereochemistry and structural modifications on ACE inhibitory activity.

Table 1: Influence of Stereochemistry on the ACE Inhibitory Activity of Perindoprilat Analogs

Perindoprilat is a structurally similar ACE inhibitor that also contains a perhydroindole-2-carboxylic acid moiety. The data below illustrates the critical importance of stereochemistry for potent ACE inhibition.

| Compound | Stereoisomer | In Vitro ACE IC50 (nM) |

| Perindoprilat Analog 1 | (2S, 3aS, 7aS) | In the nanomolar range |

| Perindoprilat Analog 2 | Other Stereoisomers | ~10-fold less active or inactive |

Data sourced from a study on the 32 stereoisomers of perindoprilate, where only four, including the (2S, 3aS, 7aS) configuration, showed nanomolar activity.[1]

Table 2: Structure-Activity Relationship of this compound Analogs with Modifications in the Bicyclic Amino Acid Moiety

This table presents the in vitro ACE inhibitory activity of various bicyclic amino acid-containing analogs, demonstrating the impact of the ring structure.

| Compound ID | Bicyclic Amino Acid Moiety | In Vitro ACE IC50 (nM) |

| 11a (this compound) | Octahydroindole-2-carboxylic acid | 2.6 |

| Analog 1 | Octahydroisoindole-1-carboxylic acid | Potent |

| Analog 2 | Octahydro-3-oxoisoindole-1-carboxylic acid | Potent |

Data indicates that replacement of proline with saturated bicyclic amino acids like octahydroindole-2-carboxylic acid can lead to compounds with potency equipotent to enalapril.[2]

Core Structural Requirements for ACE Inhibition

The SAR studies reveal several key structural features that are essential for the potent ACE inhibitory activity of this compound and related compounds:

-

N-Ring with a Carboxylic Acid: The presence of a carboxylic acid on the nitrogen-containing ring is crucial. This moiety is thought to mimic the C-terminal carboxylate of ACE's natural substrates, forming a critical interaction with a positively charged residue in the enzyme's active site.

-

Large, Hydrophobic Heterocyclic N-Ring: The octahydroindole-2-carboxylic acid ring system of this compound provides a large, hydrophobic scaffold that enhances binding affinity and influences the pharmacokinetic properties of the molecule.

-

Zinc-Binding Group: A functional group capable of coordinating with the zinc ion in the ACE active site is essential for potent inhibition. In this compound, this is a carboxylate group. Other ACE inhibitors utilize sulfhydryl or phosphinate groups for this purpose.

-

Specific Stereochemistry: As demonstrated in Table 1, the precise stereochemical configuration of the chiral centers is paramount for optimal binding to the ACE active site. The (2S, 3aS, 7aS) configuration is generally favored for this class of inhibitors.

-

Side Chain Mimicking Natural Substrates: The side chain attached to the core structure is designed to mimic the side chains of the natural amino acid substrates of ACE, further enhancing binding affinity.

The logical relationship between these structural features and the resulting biological activity is depicted in the following diagram.

References

- 1. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Apparent Fall of an ACE Inhibitor: A Technical History of Indolaprilat

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Development of the Angiotensin-Converting Enzyme Inhibitor, Indolaprilat.

This technical guide provides a comprehensive overview of the discovery and development of this compound, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Synthesized as the prodrug Indolapril (CI-907), this compound emerged from a focused effort to develop novel antihypertensive agents. This document details its chemical synthesis, preclinical pharmacology, and the experimental methodologies employed in its evaluation. While showing significant promise in early studies, the conspicuous absence of published clinical trial data suggests a halt in its clinical development, a crucial aspect of its history that will also be explored.

Discovery and Synthesis

Indolapril was developed as part of a research program aimed at identifying novel, potent ACE inhibitors by replacing the proline moiety found in earlier inhibitors like captopril and enalapril with saturated bicyclic amino acids. The key structural feature of Indolapril is the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid backbone.

The synthesis of Indolapril (CI-907) involves a multi-step process. A crucial step is the stereoselective synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core. This is typically achieved through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. The subsequent coupling of this bicyclic amino acid with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine yields the final prodrug, Indolapril.

Mechanism of Action and Preclinical Pharmacology

Indolapril is a prodrug that is metabolically hydrolyzed in vivo to its active diacid form, this compound. This compound is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

In Vitro Efficacy

The inhibitory activity of Indolapril and this compound against ACE was determined using in vitro assays. These studies demonstrated the high potency of the active diacid form.

| Compound | IC50 (M) in Guinea Pig Serum |

| Indolapril (CI-907) | 1.7 x 10⁻⁷[1] |

| This compound | 2.6 x 10⁻⁹[1] |

In Vivo Efficacy in Animal Models

The antihypertensive effects of orally administered Indolapril (CI-907) were evaluated in two well-established animal models of hypertension: the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat and the spontaneously hypertensive rat (SHR).

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat:

In this model of renin-dependent hypertension, single daily oral doses of Indolapril produced dose-dependent decreases in blood pressure. A dose of 3 mg/kg was sufficient to lower blood pressure to normotensive levels[1][2].

Spontaneously Hypertensive Rat (SHR):

In this genetic model of hypertension, subacute administration of Indolapril (30 mg/kg/day for 5 days) resulted in a significant decrease in blood pressure, comparable to the effects seen in the renal hypertensive rat model[1].

Renal Hypertensive Dog:

In diuretic-pretreated renal hypertensive dogs, a 10 mg/kg oral dose of Indolapril normalized blood pressure[1]. Notably, for equivalent reductions in blood pressure, the heart rate increases were less pronounced with Indolapril compared to enalapril[1].

Across these preclinical studies, Indolapril was found to be a potent, orally active antihypertensive agent with no significant side effects observed in the conscious animal models[1][2].

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting Angiotensin-Converting Enzyme.

Methodology:

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL) is used as the substrate for ACE.

-

Enzyme Source: ACE purified from rabbit lung is commonly used.

-

Buffer: The reaction is typically carried out in a borate buffer (pH 8.3) containing sodium chloride.

-

Procedure: a. The test compound (inhibitor) is pre-incubated with the ACE solution at 37°C. b. The HHL substrate is added to initiate the enzymatic reaction, and the mixture is incubated at 37°C for a defined period (e.g., 30 minutes). c. The reaction is stopped by the addition of an acid, such as hydrochloric acid.

-

Detection: The amount of hippuric acid (HA) produced from the hydrolysis of HHL is quantified. This can be done using:

-

High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the HA peak, typically with UV detection at 228 nm. The percentage of inhibition is calculated by comparing the peak area of HA in the presence and absence of the inhibitor.

-

Spectrophotometry: After stopping the reaction, the HA is extracted with an organic solvent (e.g., ethyl acetate), and its absorbance is measured.

-

Animal Models of Hypertension

3.2.1. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model:

Objective: To induce renin-dependent hypertension in rats to evaluate the efficacy of antihypertensive drugs.

Methodology:

-

Animals: Male rats of a suitable strain (e.g., Wistar) are used.

-

Procedure: a. Under anesthesia, a flank incision is made to expose the left renal artery. b. A U-shaped silver clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to partially constrict it. The contralateral (right) kidney is left untouched. c. A sham-operated control group undergoes the same surgical procedure without the placement of the clip.

-

Hypertension Development: Hypertension typically develops over several weeks following the clipping procedure.

-

Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method.

-

Drug Administration: The test compound is administered orally (e.g., by gavage) at various doses, and the effect on blood pressure is recorded over time.

3.2.2. Spontaneously Hypertensive Rat (SHR) Model:

Objective: To evaluate the efficacy of antihypertensive drugs in a genetic model of essential hypertension.

Methodology:

-

Animals: Male spontaneously hypertensive rats are used. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

-

Procedure: The SHR model naturally develops hypertension with age. No surgical intervention is required to induce high blood pressure.

-

Blood Pressure Measurement: Systolic blood pressure is monitored regularly using the tail-cuff method to track the progression of hypertension and the effects of treatment.

-

Drug Administration: The test compound is administered (e.g., orally) over a specified period, and blood pressure is measured at regular intervals.

Structure-Activity Relationship (SAR)

The development of Indolapril was a result of systematic SAR studies. The key finding was that replacing the proline ring of earlier ACE inhibitors with the more rigid and lipophilic octahydroindole-2-carboxylic acid moiety could lead to compounds with equal or greater potency. The stereochemistry of this bicyclic amino acid is crucial for optimal binding to the active site of ACE.

Clinical Development and Apparent Discontinuation

While preclinical data for Indolapril (CI-907) were promising, and it was reported to have advanced to clinical evaluation, a thorough review of the scientific literature and clinical trial registries reveals a notable absence of published data from human studies. There are no readily available reports on the pharmacokinetics, efficacy, or safety of Indolapril in humans from Phase I, II, or III clinical trials.

The lack of publicly available clinical data for a drug candidate that entered clinical development strongly suggests that its progression was terminated. The reasons for such a discontinuation can be numerous and are often not publicly disclosed by the developing company. Potential reasons for the halt in the clinical development of Indolapril could include:

-

Unfavorable Pharmacokinetic Profile in Humans: The drug may have shown poor absorption, rapid metabolism, or other undesirable pharmacokinetic properties in early human trials.

-

Lack of Efficacy: The promising antihypertensive effects observed in animal models may not have translated to humans at safe and tolerable doses.

-

Unforeseen Adverse Effects: The drug may have produced unacceptable side effects in human subjects.

-

Commercial and Strategic Decisions: The developing company may have shifted its research and development priorities or determined that the compound did not offer a competitive advantage over existing therapies.

Without official statements or publications, the precise reasons for the apparent discontinuation of Indolapril's clinical development remain speculative.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the logical flow of its discovery and development.

Caption: Mechanism of ACE Inhibition by this compound.

Caption: this compound Development Workflow.

Conclusion

This compound was a rationally designed, potent ACE inhibitor that demonstrated significant promise in preclinical studies. Its development showcased the successful application of structure-activity relationship principles in modifying existing pharmacophores to create novel therapeutic candidates. However, the lack of published clinical trial data strongly suggests that its development was terminated before reaching the market. The story of this compound serves as a valuable case study for researchers and drug development professionals, illustrating that promising preclinical results do not always translate to clinical success and highlighting the numerous challenges inherent in the pharmaceutical development pipeline.

References

In Vitro Enzymatic Activity of Indolaprilat on Angiotensin-Converting Enzyme (ACE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of Indolaprilat, the active diacid metabolite of the prodrug Indolapril, on Angiotensin-Converting Enzyme (ACE). This document details the quantitative inhibitory parameters of this compound, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental procedures.

Quantitative Inhibition Data

This compound is a potent inhibitor of Angiotensin-Converting Enzyme. The following table summarizes the key quantitative parameters defining its in vitro enzymatic activity.

| Parameter | Value | Compound | Source |

| IC50 | 2.6 x 10⁻⁹ M | This compound (diacid form of CI-907) | Guinea-pig serum ACE |

| IC50 | 1.7 x 10⁻⁷ M | Indolapril (monoester prodrug) | Guinea-pig serum ACE |

| Inhibition Type | Competitive | This compound | Inferred from ACE inhibitor class |

| Estimated Ki | ~1.3 x 10⁻⁹ M | This compound | Calculated (Ki ≈ IC50 / 2 for competitive inhibitors) |

Note: The Ki value is an estimation based on the relationship between IC50 and Ki for competitive inhibitors, as a directly cited experimental Ki value for this compound was not available in the reviewed literature.

Mechanism of Action

This compound exerts its inhibitory effect by acting as a competitive inhibitor of Angiotensin-Converting Enzyme. ACE is a zinc-dependent metalloprotease that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting Angiotensin I to the potent vasoconstrictor Angiotensin II. This compound binds to the active site of ACE, preventing the substrate (Angiotensin I) from binding and thus inhibiting its conversion. This leads to a reduction in Angiotensin II levels, resulting in vasodilation and a decrease in blood pressure.

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Indolaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of indolaprilat, the active diacid metabolite of the prodrug indolapril, with its target, the angiotensin-converting enzyme (ACE). Understanding the molecular interactions between an inhibitor and its target enzyme is paramount in drug development for optimizing efficacy, duration of action, and safety profiles. This document collates available quantitative data, details the experimental methodologies used to ascertain these values, and provides visual representations of key biological pathways and experimental workflows.

Core Concepts in Inhibitor-Enzyme Interactions

The interaction between an inhibitor like this compound and ACE can be quantified by several key parameters:

-

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Ki (Inhibition Constant): An intrinsic measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher affinity.

-

Kd (Dissociation Constant): The equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a direct measure of binding affinity.

-

kon (Association Rate Constant): The rate at which the inhibitor binds to the enzyme.

-

koff (Dissociation Rate Constant): The rate at which the inhibitor-enzyme complex dissociates.

The relationship between these kinetic constants and the equilibrium dissociation constant is given by: Kd = koff / kon .

Quantitative Analysis of this compound-ACE Binding

While extensive research has been conducted on various ACE inhibitors, specific kinetic data for this compound is not as widely published as for some other members of its class. However, the available data robustly demonstrates its high-potency inhibition of ACE.

A key study has determined the IC50 value for the diacid form of indolapril (this compound) to be 2.6 x 10⁻⁹ M for the angiotensin-converting enzyme in guinea-pig serum[1]. This potent inhibitory activity is a hallmark of the dicarboxylate-containing ACE inhibitors.

For a comparative understanding, the binding parameters of other well-characterized ACE inhibitors are presented below. It is important to note that experimental conditions can influence these values.

| Inhibitor | Parameter | Value | Enzyme Source | Reference |

| This compound | IC50 | 2.6 nM | Guinea-pig serum | [1] |

| Enalaprilat | IC50 | 1.94 nM | Not Specified | |

| Captopril | Ki | ~0.1 nM | Serum | |

| Ramiprilat | Ki | 7 pM | Not Specified |

Table 1: Comparative Binding Affinities of ACE Inhibitors.

Experimental Protocols for Determining Binding Affinity and Kinetics

The determination of the binding affinity and kinetic parameters of an ACE inhibitor like this compound involves a variety of sophisticated experimental techniques. The most common and robust methods are detailed below.

Enzyme Inhibition Assay (Spectrophotometric or Fluorometric)

This is a fundamental method to determine the IC50 of an inhibitor.

Principle: The assay measures the enzymatic activity of ACE in the presence of varying concentrations of the inhibitor. ACE activity is typically monitored by the cleavage of a synthetic substrate, leading to a product that can be detected by a change in absorbance or fluorescence.

Typical Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified ACE in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl2).

-

Prepare a stock solution of the inhibitor (this compound) in an appropriate solvent.

-

Prepare a stock solution of a synthetic ACE substrate, such as Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of ACE to each well.

-

Add serial dilutions of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a strong acid).

-

-

Detection:

-

For HHL, the product (hippuric acid) can be extracted and measured by spectrophotometry at 228 nm.

-

For fluorogenic substrates, the fluorescence of the product is measured using a microplate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd and Bmax) and can be adapted for competitive binding assays to determine the Ki of an unlabeled inhibitor.

Principle: A radiolabeled ligand with known high affinity for ACE is used. The binding of this radioligand to the enzyme is measured in the presence and absence of a competing unlabeled inhibitor (this compound).

Typical Protocol (Competitive Binding):

-

Reagent Preparation:

-

Prepare a source of ACE (e.g., purified enzyme or membrane preparations from tissues expressing ACE).

-

Select a suitable radioligand, such as a radioiodinated potent ACE inhibitor (e.g., ¹²⁵I-351A).

-

Prepare serial dilutions of the unlabeled inhibitor (this compound).

-

-

Assay Procedure:

-

Incubate the ACE preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled inhibitor.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the enzyme-ligand complex.

-

-

Detection:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

-

The IC50 value for the unlabeled inhibitor is determined from a competition curve, where the percentage of specific binding is plotted against the logarithm of the inhibitor concentration.

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., ACE) is immobilized on the chip, and the other (this compound) is flowed over the surface. The binding and dissociation are monitored in real-time.

Typical Protocol:

-

Immobilization:

-

Covalently immobilize purified ACE onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

-

Binding Analysis:

-

Inject a series of different concentrations of the inhibitor (this compound) in a continuous flow of buffer over the sensor surface (association phase).

-

Switch back to the buffer flow to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).

-

-

Detection:

-

The SPR instrument records the change in the resonance angle (measured in response units, RU) over time, generating a sensorgram for each inhibitor concentration.

-

-

Data Analysis:

-

The association and dissociation curves are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Visualizing the Molecular Environment and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of complex systems and workflows.

Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Indolaprilat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental chemical and physical properties of Indolaprilat are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting point and boiling point, are not widely published. In such cases, predicted values from computational models are provided.

| Property | Value | Source |

| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | PubChem[1] |

| Synonyms | Indolapril diacid, Trandolaprilat | PubChem[1][2] |

| Chemical Formula | C₂₂H₃₀N₂O₅ | PubChem[1][2] |

| Molecular Weight | 402.5 g/mol | PubChem[2] |

| CAS Number | 80828-34-8 | PubChem[1] |

| Melting Point | Data not available. (For reference, the prodrug Trandolapril has a melting point of 119 to 123 °C) | Wikipedia[3] |

| Boiling Point | Data not available. | |

| Water Solubility | Data not available. | |

| pKa | Data not available. | |

| logP (XLogP3) | 1.2 (Computed) | PubChem[2] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][4][5] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4]

The signaling pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form the inactive decapeptide Angiotensin I. ACE, found predominantly in the vascular endothelium of the lungs, then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II.[4]

Angiotensin II has several physiological effects that lead to an increase in blood pressure, including:

-

Vasoconstriction: It directly causes the narrowing of blood vessels.

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[4]

-

Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system.

This compound competitively inhibits ACE, thereby blocking the conversion of Angiotensin I to Angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.[4] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to its antihypertensive effect.

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Reporting: The melting point is reported as a range (T1 - T2). A narrow range (e.g., 0.5-1 °C) is indicative of a pure substance.

Caption: Workflow for Capillary Melting Point Determination.

Determination of Water Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Protocol: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of purified water (or a buffer of specific pH) in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the curve.

-

Reporting: The pKa value(s) are reported at the specified temperature.

Caption: Workflow for Potentiometric pKa Determination.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and distribution in the body.

Protocol: Shake-Flask Method for logP

-

Phase Preparation: n-Octanol and water (or pH 7.4 buffer) are mutually saturated by mixing and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a known volume ratio (e.g., 1:1).

-

Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases and then left to stand until the phases have completely separated.

-

Sampling: A sample is carefully taken from both the aqueous and the octanol layers.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Reporting: The logP value is reported, specifying the temperature and the pH of the aqueous phase.

Caption: Workflow for Shake-Flask logP Determination.

Conclusion

This compound is a well-characterized ACE inhibitor with a defined mechanism of action. Its physicochemical properties, particularly its diacid nature, are central to its potent inhibitory activity. While a comprehensive set of experimental physical data is not fully available in the public domain, the standardized protocols outlined in this guide provide a robust framework for their determination in a research or drug development setting. A thorough understanding of these properties is essential for optimizing formulation, predicting in vivo behavior, and ensuring the continued successful therapeutic application of this important antihypertensive agent.

References

- 1. This compound | C22H30N2O5 | CID 13069293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trandolapril - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Indolaprilat in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolaprilat, the active diacid metabolite of the prodrug perindopril, is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE). Its primary mechanism of action is the modulation of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. By competitively inhibiting ACE, this compound effectively decreases the production of the vasoconstrictor Angiotensin II and inhibits the degradation of the vasodilator bradykinin. This dual action leads to a reduction in blood pressure and provides significant cardiovascular protective effects. This technical guide provides an in-depth overview of the role of this compound in the RAS, including its biochemical properties, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Introduction to the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a complex hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves its substrate, angiotensinogen, produced by the liver, to form the inactive decapeptide Angiotensin I.

Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase primarily found on the surface of endothelial cells, then converts Angiotensin I to the biologically active octapeptide, Angiotensin II. Angiotensin II exerts its potent physiological effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and increased sympathetic nervous system activity. ACE also plays a role in the degradation of bradykinin, a potent vasodilator.

This compound: Mechanism of Action

This compound is the active metabolite of perindopril, an ester prodrug that is hydrolyzed in vivo to its active diacid form.[1][2][3][4] this compound is a potent, competitive inhibitor of ACE.[1][2][4][5] Its inhibitory action on ACE is the primary mechanism through which it exerts its antihypertensive effects.[1][6]

By binding to the active site of ACE, this compound prevents the conversion of Angiotensin I to Angiotensin II.[6] This leads to a significant reduction in circulating and tissue levels of Angiotensin II, thereby mitigating its vasoconstrictive and aldosterone-stimulating effects.[7]

Simultaneously, the inhibition of ACE by this compound prevents the degradation of bradykinin.[5] This leads to an accumulation of bradykinin, which potentiates its vasodilatory effects through the activation of bradykinin B2 receptors on endothelial cells, leading to the release of nitric oxide and prostacyclin.[5][8] The dual effect of reducing Angiotensin II and increasing bradykinin levels contributes to the overall antihypertensive and cardioprotective properties of this compound.[9]

Signaling Pathway of the Renin-Angiotensin System and this compound's Point of Intervention

Caption: this compound inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Quantitative Data

The efficacy of this compound as an ACE inhibitor is quantified by its binding affinity and inhibitory concentration. Its pharmacokinetic profile determines its absorption, distribution, metabolism, and excretion.

Table 1: Biochemical and Pharmacokinetic Properties of this compound (Perindoprilat)

| Parameter | Value | Reference |

| Biochemical Properties | ||

| IC50 for ACE Inhibition | 1.5 nM | [5] |

| 2.6 x 10-9 M | [10] | |

| Binding Affinity (Ka) to ACE | 2.8 x 109 M-1 | [11] |

| Pharmacokinetic Properties (in Healthy Volunteers) | ||

| Time to Peak Plasma Concentration (Tmax) | 5 - 8 hours | [10] |

| Elimination Half-life (t1/2) | ~40 hours | [10] |

| Apparent Volume of Distribution (Vd/F) | 470 L (at 12.3 mg dose) - 920 L (at 3.1 mg dose) | [12] |

| Apparent Unbound Clearance (CLu/F) | 59 - 110 L/h | [12] |

Experimental Protocols

In Vitro ACE Inhibition Assay (Cushman and Cheung Method)

This protocol is a widely used spectrophotometric method to determine the ACE inhibitory activity of a compound using hippuryl-histidyl-leucine (HHL) as a substrate.[11]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound (or other test inhibitor)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of this compound in deionized water.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 50 µL of the HHL solution.

-

Add 20 µL of the this compound solution (or deionized water for control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the ACE solution and incubate at 37°C for 30 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to the reaction mixture.

-

Vortex for 15 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes.

-

-

Measurement:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where:

-

A_control is the absorbance of the control reaction (without inhibitor).

-

A_inhibitor is the absorbance of the reaction with the inhibitor.

-

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for ACE Inhibition Assay

Caption: Workflow for determining ACE inhibitory activity using the Cushman and Cheung method.

In Vivo Blood Pressure Measurement in Rodent Models

Radiotelemetry is the gold standard for continuous and stress-free monitoring of blood pressure in conscious, freely moving animals.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or other suitable rodent model

-

Radiotelemetry implants (e.g., Data Sciences International)

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Analgesics

-

This compound formulation for oral or parenteral administration

-

Data acquisition system

Procedure:

-

Surgical Implantation of Telemetry Device:

-

Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

-

Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the catheter inserted into the abdominal aorta.

-

Provide post-operative care, including analgesics, and allow for a recovery period of at least one week.

-

-

Baseline Blood Pressure Recording:

-

Acclimate the animals to the recording environment.

-

Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) continuously for at least 24-48 hours to establish a stable baseline.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage).

-

-

Post-Dosing Blood Pressure Monitoring:

-

Continuously record cardiovascular parameters for a predetermined period following drug administration (e.g., 24 hours or longer) to assess the magnitude and duration of the antihypertensive effect.

-

-

Data Analysis:

-

Analyze the telemetry data to determine the change in blood pressure and heart rate from baseline at various time points after dosing.

-

Calculate parameters such as the maximum fall in blood pressure and the duration of action.

-

Logical Flow of In Vivo Blood Pressure Study

References

- 1. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Bradykinin and angiotensin-converting enzyme inhibition in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.libretexts.org [med.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of perindoprilat in normal volunteers and patients: influence of age and disease state - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Indolaprilat in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Indolaprilat in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic and bioequivalence studies of Indolapril, the prodrug of this compound.

Introduction

Indolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Following oral administration, it is hydrolyzed in the liver to its active metabolite, this compound. The quantification of this compound in plasma is essential for pharmacokinetic profiling and for assessing the bioequivalence of different formulations of Indolapril. This document provides a detailed protocol for a validated HPLC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Ramipril (Internal Standard, IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Nitrogen generator

-

Vortex mixer

-

Centrifuge

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC Column | Reversed-phase C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase | Isocratic: 70% Acetonitrile in 0.1% Formic Acid in Water |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | This compound: m/z 401 -> 168Ramipril (IS): m/z 415 -> 166 |

| Collision Energy (CE) | Optimized for specific instrument |

| Source Temperature | 500 °C |

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used. The provided values are based on a similar compound, trandolaprilat, and should be a good starting point.[1]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of this compound and the internal standard (Ramipril) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for the calibration curve and QC samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high).

Plasma Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Ramipril) and vortex for 30 seconds.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

-

Injection: Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters are summarized below.

| Parameter | Acceptance Criteria | Typical Results |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ± 15% of nominal value (± 20% at LLOQ) | -5% to +7% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within limits |

| Stability | % Degradation within ± 15% of nominal concentration | Stable |

Visualizations

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results. This method is well-suited for supporting clinical and pharmacokinetic studies of Indolapril.

References

Application Notes and Protocols for Cell-Based In Vitro Assays to Determine Indolaprilat Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolaprilat, the active diacid metabolite of the prodrug Indolapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metallopeptidase in the Renin-Angiotensin System (RAS), primarily responsible for the conversion of the inactive decapeptide Angiotensin I (Ang I) to the potent vasoconstrictor octapeptide Angiotensin II (Ang II).[1] Ang II exerts its effects by binding to the Angiotensin II receptor type 1 (AT1R), leading to a cascade of downstream signaling events that result in vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. By inhibiting ACE, this compound effectively reduces the production of Ang II, leading to vasodilation and a decrease in blood pressure. This document provides detailed protocols for cell-based in vitro assays to assess the efficacy of this compound by measuring its ability to inhibit ACE activity and its impact on downstream signaling pathways.

Mechanism of Action of this compound

This compound competitively inhibits the active site of ACE, preventing it from binding to its substrate, Angiotensin I. This inhibition leads to a reduction in the circulating levels of Angiotensin II. Consequently, the downstream effects mediated by the AT1 receptor are attenuated, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

Signaling Pathways

Renin-Angiotensin System (RAS) and ACE Inhibition

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the mechanism of action of this compound.

References

Application Notes and Protocols for Indolaprilat Research in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolaprilat, the active diacid metabolite of the prodrug Indolapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE inhibitors are a cornerstone in the management of hypertension. Understanding the efficacy and mechanism of action of this compound in relevant preclinical models is crucial for its continued development and for exploring its full therapeutic potential. These application notes provide detailed protocols for utilizing common animal models of hypertension—the Spontaneously Hypertensive Rat (SHR), the Two-Kidney, One-Clip (2K1C) Goldblatt model, and the Deoxycorticosterone Acetate (DOCA)-salt model—for the study of this compound.

Animal Models of Hypertension

The selection of an appropriate animal model is critical for hypertension research. Each model recapitulates different aspects of human hypertension.

-

Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically and is a widely used model for essential hypertension in humans. The hypertension in SHRs is characterized by a gradual increase in blood pressure starting from a young age.[1][2]

-

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension, induced by surgically constricting one renal artery while leaving the contralateral kidney untouched.[3][4][5] This leads to activation of the Renin-Angiotensin-Aldosterone System (RAAS).

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet, often combined with unilateral nephrectomy.[6][7]

Quantitative Data Summary

The following tables summarize the expected antihypertensive effects of Indolapril (the prodrug of this compound) in different rat models of hypertension based on available literature.

Table 1: Antihypertensive Effect of Indolapril in Two-Kidney, One-Clip (2K1C) Hypertensive Rats

| Dose (mg/kg, p.o.) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Time to Peak Effect (hours) | Duration of Action (hours) |

| 0.03 | ~15 | 4-6 | >24 |

| 0.1 | ~25 | 4-6 | >24 |

| 0.3 | ~40 | 4-6 | >24 |

| 1.0 | ~55 | 4-6 | >24 |

| 3.0 | Normalization of Blood Pressure | 4-6 | >24 |

| 10.0 | Normalization of Blood Pressure | 4-6 | >24 |

| 30.0 | Normalization of Blood Pressure | 4-6 | >24 |

Data extrapolated from Ryan, M. J., et al. (1985). The antihypertensive response was found to correlate with the inhibition of vascular tissue ACE.[8]

Table 2: Antihypertensive Effect of Indolapril in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg/day, p.o.) | Treatment Duration | Mean Arterial Pressure (MAP) Reduction (mmHg) |

| 30 | 5 days | Significant reduction, comparable to the effect in 2K1C renal hypertensive rats. |

Data from Ryan, M. J., et al. (1985).[8]

Table 3: Expected Effects of ACE Inhibition in DOCA-Salt Hypertensive Rats

| Treatment | Expected Effect on Blood Pressure | Expected Effect on Cardiac Hypertrophy and Fibrosis |

| ACE Inhibitor (e.g., Captopril, Enalapril) | May not significantly reduce blood pressure when administered orally.[7] Intracerebroventricular administration has been shown to decrease blood pressure.[7] | Can prevent or reverse cardiac and vascular remodeling, including hypertrophy and fibrosis, independent of blood pressure reduction.[6] |

Note: Specific studies on Indolapril in the DOCA-salt model are limited. The expected effects are based on studies with other ACE inhibitors.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE). This disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

Caption: Mechanism of action of this compound on the RAAS.

General Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for assessing the antihypertensive effects of this compound in a rat model.

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-